molecular formula C9H17N B1234125 Pinidine CAS No. 501-02-0

Pinidine

Cat. No. B1234125
CAS RN: 501-02-0
M. Wt: 139.24 g/mol
InChI Key: CXQRNYIKPJXYLU-ZHBVTVBMSA-N
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Description

Pinidine is a chemical compound with the molecular formula C9H17N . It is also known as (2R,6R)-2-Methyl-6-(1E)-1-propen-1-ylpiperidine . The molecule contains a total of 27 bonds, including 10 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 six-membered ring, and 1 secondary amine .


Synthesis Analysis

The synthesis of Pinidine or similar piperidine derivatives often involves diastereoselective reactions of chiral 1,3-oxazolidines with Grignard reagents . The Hantzsch Dihydropyridine (Pyridine) Synthesis is another method that allows the preparation of dihydropyridine derivatives by condensation of an aldehyde with two equivalents of a β-ketoester in the presence of ammonia .


Molecular Structure Analysis

The structure of Pinidine is similar to benzene, with one methine group replaced by a nitrogen atom . The 3D chemical structure image of Pinidine displays both the three-dimensional position of the atoms and the bonds between them .


Physical And Chemical Properties Analysis

Pinidine has a molecular weight of 139.23798 g/mol . It is a heterocyclic compound, and its structure contains a six-membered ring and a secondary amine .

Scientific Research Applications

  • Synthesis and Stereochemistry

    • Pinidine, a major constituent of Pinus sabiniana and related species, has been the focus of various synthetic and stereochemical studies. The complete stereochemistry of pinidine was established over 40 years ago, with further research elaborating on its structure and biosynthesis. Notably, research has been conducted on stereocontrolled syntheses of pinidine enantiomers, contributing significantly to the field of organic chemistry and medicinal chemistry (Poerwono et al., 1998) (Hill et al., 1965).
  • Pharmacological Importance of Piperidine Alkaloids

    • Piperidine alkaloids, including pinidine, have garnered interest due to their significant medicinal properties. Research in this area has focused on understanding the chemical structure and biological functions of these alkaloids. Pinidine, as part of this group, has been studied for its potential applications in therapeutic developments (Singh et al., 2021).
  • Chemical Synthesis and Methodologies

    • The chemical synthesis of pinidine has been an area of active research. Various methods and approaches have been explored to synthesize pinidine and its enantiomers. These studies contribute to the advancement of synthetic methodologies in organic chemistry (Oppolzer & Merifield, 1993) (Momose et al., 1996).
  • Potential Therapeutic Applications

    • While direct research on pinidine's therapeutic applications is limited, its classification within piperidine alkaloids suggests potential pharmacological uses. Piperidine alkaloids are being explored for various clinical applications, including neurological and cardiovascular treatments. However, more focused research on pinidine is needed to elucidate its specific therapeutic potentials (Kirihara et al., 1999).
  • Comparative Studies with Other Alkaloids

    • Comparative studies of pinidine with other alkaloids have been undertaken to better understand its unique chemical and biological properties. These studies provide insights into the diverse nature of alkaloids and their potential implications in various fields, including pharmacology and synthetic chemistry (Hill & Yuri, 1977).
  • Role in Alkaloid Biosynthesis

    • Research on pinidine has also contributed to a broader understanding of alkaloid biosynthesis, particularly in the context of conifer species. This research has implications for both botanical studies and the pharmaceutical industry, where alkaloids play a crucial role (Lee et al., 2017).

Future Directions

The broad range of therapeutic applications of piperidines has paved a way for researchers to implant the nucleus from time to time in diversified pharmacophores and establish a new profile . Given the importance of the piperidine nucleus, future research may focus on producing scaffolds of the highest therapeutic efficacy .

properties

IUPAC Name

(2R,6R)-2-methyl-6-[(E)-prop-1-enyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-3-5-9-7-4-6-8(2)10-9/h3,5,8-10H,4,6-7H2,1-2H3/b5-3+/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQRNYIKPJXYLU-ZHBVTVBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1CCCC(N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/[C@H]1CCC[C@H](N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701241341
Record name (2R,6R)-2-Methyl-6-(1E)-1-propen-1-ylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pinidine

CAS RN

501-02-0
Record name (2R,6R)-2-Methyl-6-(1E)-1-propen-1-ylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501-02-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pinidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,6R)-2-Methyl-6-(1E)-1-propen-1-ylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701241341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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